N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-(thiophen-2-yl)acetamide
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Overview
Description
N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-(thiophen-2-yl)acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-(thiophen-2-yl)acetamide typically involves the reaction of 4-chlorophenoxyacetic acid with thiosemicarbazide to form the intermediate 5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazole-2-thiol. This intermediate is then reacted with 2-bromoacetylthiophene under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use as a therapeutic agent due to its biological activity.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The chlorophenoxy group may enhance the compound’s binding affinity to its target, while the thiophene ring can contribute to its overall stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-furancarboxamide: Similar structure but with a furan ring instead of a thiophene ring.
N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-(phenylthio)acetamide: Similar structure but with a phenylthio group instead of a thiophene ring.
Uniqueness
N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-(thiophen-2-yl)acetamide is unique due to the presence of the thiophene ring, which can impart distinct electronic and steric properties compared to other similar compounds
Properties
Molecular Formula |
C15H12ClN3O2S2 |
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Molecular Weight |
365.9 g/mol |
IUPAC Name |
N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C15H12ClN3O2S2/c16-10-3-5-11(6-4-10)21-9-14-18-19-15(23-14)17-13(20)8-12-2-1-7-22-12/h1-7H,8-9H2,(H,17,19,20) |
InChI Key |
HMVZSRXGACCAGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NC2=NN=C(S2)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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